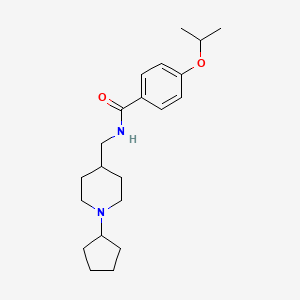

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide

カタログ番号 B2760890

CAS番号:

954019-90-0

分子量: 344.499

InChIキー: AHWKYLWTNKWWIO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also contains a benzamide group, which is found in many bioactive compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, possibly through cyclization of 1,2-diamine derivatives . The benzamide group could be introduced through a variety of methods, including nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a benzamide group via a methylene (-CH2-) linker. The benzamide group would have an isopropoxy substituent at the 4-position.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzamide group could participate in nucleophilic substitution reactions, while the piperidine ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the isopropoxy group could increase its lipophilicity, which could affect its solubility and permeability.科学的研究の応用

- Role of the Compound : N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide serves as an organoboron reagent in SM coupling. Its mild reaction conditions and functional group tolerance make it a valuable tool for constructing complex molecules .

- Methods : The compound can be utilized in the synthesis of piperazines. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines with N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic approaches .

- Activity : Some derivatives of this compound exhibit potent cytotoxic activity against cancer cell lines. For instance, they show superior activity against MCF-7 and HCT-116 cells compared to sorafenib, a known anticancer drug .

Suzuki–Miyaura Coupling

Piperazine Synthesis

Anticancer Agents

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-16(2)25-20-9-7-18(8-10-20)21(24)22-15-17-11-13-23(14-12-17)19-5-3-4-6-19/h7-10,16-17,19H,3-6,11-15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWKYLWTNKWWIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxy...

1332531-62-0; 920484-29-3

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2760816.png)

![5-Bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2760822.png)

![Methyl 1-(4-chlorophenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B2760830.png)